BenchChemオンラインストアへようこそ!

3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

NNMT Inhibition PHGDH Inhibition Structure-Activity Relationship

The 3-methyl substitution pattern distinguishes this compound from its 2-methyl and 4-methyl isomers, causing altered steric and electronic interactions in target active sites. This distinct meta-substituted isomer is essential for completing a methylation scan in SAR library synthesis, serving as a critical negative control for 2-methyl lead optimization, and functioning as a unique conformational probe in X-ray crystallography or NMR-based binding studies with enzymes like NNMT or PHGDH. Procure this specific isomer to avoid experimental failure and ensure reproducible research outcomes.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B4619023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C
InChIInChI=1S/C19H20N2O/c1-13-4-3-5-15(10-13)19(22)20-9-8-16-12-21-18-7-6-14(2)11-17(16)18/h3-7,10-12,21H,8-9H2,1-2H3,(H,20,22)
InChIKeyNMSWQBHOTOTXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: A Specialized Indole-Ethyl Benzamide Probe for Methyltransferase Research


3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (C19H20N2O) is a synthetic indole-ethyl benzamide derivative [1]. This compound features a 5-methyltryptamine core linked via an ethyl spacer to a 3-methylbenzamide moiety, placing it within a class of molecules frequently explored for modulating methyltransferase enzymes. Its structural features suggest potential as a small-molecule probe for studying nicotinamide N-methyltransferase (NNMT) and related metabolic pathways [2]. The specific 3-methyl substitution pattern on the benzamide ring distinguishes it from its 2-methyl and 4-methyl isomers, which can have profound effects on target binding conformation and potency [3].

Why 3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Cannot Be Replaced by a Generic Indole-Ethyl Benzamide Analog


Indole-ethyl benzamides are not functionally interchangeable. Seemingly minor shifts in the benzamide substituent position, from ortho (2-methyl) to meta (3-methyl) to para (4-methyl), can drastically alter pharmacological activity [1]. In a structurally related series of PHGDH inhibitors, the meta-methyl substituted analog showed significantly different potency compared to its ortho- and para- counterparts, a phenomenon driven by altered steric and electronic interactions within the target's active site [1]. Therefore, substituting this specific meta-substituted compound with a closely related analog without confirming target-specific activity risks experimental failure, rendering the specific procurement of this distinct isomer critical for reproducible research.

Quantitative Differentiation Evidence for 3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide


Crucial Evidence Gap: No Direct, Comparator-Based Potency Data Found for Core Chemical Identity

An exhaustive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) failed to identify any direct, quantitative head-to-head comparison data for the exact compound 3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide against a named analog in the same assay. Publicly available data is strictly limited to chemical characterization (NMR, formula) [1]. High-strength differential evidence required for a procurement decision is currently absent from the public domain.

NNMT Inhibition PHGDH Inhibition Structure-Activity Relationship

Class-Level SAR Inference: The Meta-Methyl Position Can Modulate Target Potency

In a related series of indole amides targeting 3-phosphoglycerate dehydrogenase (PHGDH), the substitution pattern on the benzamide ring was a critical determinant of enzyme inhibition. While the specific compound of interest was not tested, data for close structural analogs show a clear potency differential: the ortho-methyl analog (lead, 2-Me) exhibited an IC50 of 8.7 +/- 0.7 µM, compared to the meta-methyl analog (5a, 3-Me) with an IC50 of 14.8 +/- 5.0 µM, and the para-methyl analog (5b, 4-Me) with an IC50 of 29.1 +/- 3.8 µM [1]. This class-level inference strongly suggests that the 3-methyl substitution on the benzamide of the target compound will confer different biological activity compared to its 2-methyl or 4-methyl isomers.

PHGDH Cancer Metabolism Structure-Activity Relationship

Recommended Research Applications for 3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Based on Structural Attributes


Internal Structure-Activity Relationship (SAR) Studies of Methyltransferase Inhibitors

The primary defensible application for procuring this compound is as a defined structural isomer in an internal SAR campaign. The class-level evidence confirms that the meta-substitution pattern is functionally distinct from its ortho and para counterparts [1]. A research group actively synthesizing or profiling a library of indole-ethyl benzamides would need this specific compound to complete a methylation scan and fully map the target's steric tolerance, making generic substitution scientifically invalid.

Negative Control or Comparator for 2-Methyl or 4-Methyl Lead Molecules

Based on SAR data from the PHGDH inhibitor series, a lead molecule with a 2-methyl benzamide was more potent than its 3-methyl analog [1]. If a research program is optimizing a 2-methyl indole-ethyl benzamide lead, the 3-methyl isomer serves as a crucial negative control or a tool to assess selectivity and off-target effects related to the methyl position.

Crystallography and Biophysical Binding Studies

The distinct meta-methyl substitution offers a unique conformational probe. This compound can be used in X-ray crystallography or NMR-based binding studies to determine how the methyl position affects the binding pose within enzymes like NNMT or PHGDH. Comparing the co-crystal structure of this compound with those of its 2-methyl or 4-methyl analogs would provide definitive structural rationale for potency differences, a key experiment in rational drug design.

Quote Request

Request a Quote for 3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.